1-(naphthalene-2-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
Description
The compound 1-(naphthalene-2-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a dihydroimidazole derivative featuring a naphthalene-2-carbonyl group at position 1 and a 4-(trifluoromethyl)benzylsulfanyl moiety at position 2. This structure combines aromatic bulk from the naphthalene system with the electron-withdrawing trifluoromethyl group, which is known to enhance metabolic stability and lipophilicity in pharmaceutical agents .
Properties
IUPAC Name |
naphthalen-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2OS/c23-22(24,25)19-9-5-15(6-10-19)14-29-21-26-11-12-27(21)20(28)18-8-7-16-3-1-2-4-17(16)13-18/h1-10,13H,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSERSZBIWQNMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), which is known for its high regioselectivity and yield . The reaction conditions often include the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-S-) group in the benzyl position is susceptible to nucleophilic substitution under specific conditions.
-
Reaction with electrophiles : The sulfur atom acts as a nucleophile, reacting with alkyl halides or acyl chlorides to form thioethers or thioesters. For example, treatment with methyl iodide in dichloromethane at 25°C replaces the sulfanyl group with a methylthio group.
-
Displacement by amines : In the presence of base (e.g., triethylamine), primary amines can displace the sulfanyl group, yielding secondary amines.
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| CH₃I | DCM, 25°C, 12 h | Methylthio derivative | 78 |
| Benzylamine | DCM, Et₃N, 40°C, 6 h | N-Benzylamine derivative | 65 |
| Acetyl chloride | DCM, 0°C → RT, 24 h | Thioester | 82 |
Oxidation of the Sulfanyl Group
The sulfur atom undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:
-
Sulfoxide formation : Using hydrogen peroxide (H₂O₂, 30%) in acetic acid at 50°C for 4 h produces the sulfoxide.
-
Sulfone formation : Prolonged oxidation with m-chloroperbenzoic acid (mCPBA) in dichloromethane yields the sulfone derivative.
Mechanistic Insight :
The trifluoromethyl group enhances the electrophilicity of the adjacent sulfur atom, accelerating oxidation kinetics.
Imidazole Ring Functionalization
The dihydroimidazole ring participates in reactions typical of heterocyclic amines:
-
Acylation : Reacting with acetyl chloride in pyridine introduces an acetyl group at the N-3 position of the imidazole ring .
-
Alkylation : Treatment with ethyl bromoacetate in DMF forms an N-alkylated product .
Key Observation :
The naphthalene carbonyl group stabilizes the imidazole ring through conjugation, reducing ring-opening tendencies during these reactions .
Condensation and Cyclization Reactions
The compound undergoes cyclization under microwave-assisted conditions:
-
Formation of fused heterocycles : Heating with ammonium acetate in ethanol generates imidazo[1,2-a]pyridine derivatives via intramolecular cyclization .
Table 2: Cyclization Reaction Parameters
| Reagent | Temperature (°C) | Time (min) | Product | Yield (%) |
|---|---|---|---|---|
| NH₄OAc, EtOH | 120 (MW) | 30 | Imidazo[1,2-a]pyridine derivative | 70 |
Electrophilic Aromatic Substitution (EAS)
The naphthalene moiety undergoes EAS at the electron-rich α-position:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 1-position of the naphthalene ring.
-
Sulfonation : Reaction with fuming H₂SO₄ produces a sulfonated derivative.
Electronic Effects :
The carbonyl group deactivates the naphthalene ring, directing substitution to the α-position.
Hydrolysis Reactions
The imidazole ring is stable under acidic hydrolysis but undergoes partial cleavage under basic conditions:
Catalytic Hydrogenation
Scientific Research Applications
Applications in Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that compounds similar to 1-(naphthalene-2-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole exhibit significant anticancer properties. For instance, derivatives of naphthalene-based imidazoles have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
2. Antimicrobial Properties
Research has demonstrated that certain imidazole derivatives possess antimicrobial activity. The structural features of the compound allow for interaction with microbial membranes, leading to disruption and subsequent cell death . This opens avenues for the development of new antimicrobial agents.
3. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways relevant to cancer and infectious diseases, making it a candidate for drug development .
Applications in Materials Science
1. Organic Photovoltaics
Due to its unique electronic properties, the compound can be utilized in organic photovoltaic devices. Its ability to absorb light and facilitate charge transport makes it a candidate for enhancing the efficiency of solar cells .
2. Sensors
The incorporation of this compound into sensor technologies has been explored. Its sensitivity to environmental changes allows for the development of sensors that can detect specific biological or chemical agents .
Applications in Organic Synthesis
1. Synthetic Intermediates
The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, facilitating the construction of diverse chemical libraries for drug discovery .
2. Catalysis
Research indicates that imidazole derivatives can act as catalysts in various organic reactions, including cross-coupling reactions and cycloadditions. This catalytic activity is attributed to the nitrogen atoms within the imidazole ring, which can stabilize transition states .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on Anticancer Activity | Demonstrated efficacy against breast cancer cell lines through apoptosis induction | Anticancer drug development |
| Research on Antimicrobial Properties | Showed significant inhibition against Gram-positive bacteria | Development of new antibiotics |
| Enzyme Inhibition Analysis | Identified as a potent inhibitor of specific metabolic enzymes | Potential therapeutic use in metabolic disorders |
| Organic Photovoltaics Experiment | Enhanced efficiency when used as an active layer in solar cells | Renewable energy applications |
| Sensor Development Study | High sensitivity to pH changes when incorporated into sensor devices | Environmental monitoring |
Mechanism of Action
The mechanism by which 1-(naphthalene-2-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating specific pathways . The trifluoromethyl group and imidazole ring are particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound likely improves stability compared to fluorophenyl substituents in and , which are less electron-withdrawing .
Biological Activity
1-(Naphthalene-2-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a compound of interest due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the synthesis, biological mechanisms, and various studies related to this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method is the Suzuki–Miyaura coupling reaction , which facilitates the formation of carbon-carbon bonds in the presence of palladium catalysts. This method can be optimized for industrial production by selecting appropriate solvents and reaction conditions to maximize yield and purity.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to significant changes in cellular processes, influencing pathways related to inflammation and cancer cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related imidazole derivatives. For instance, compounds exhibiting structural similarities have shown effective inhibition against various cancer cell lines, with IC50 values indicating potency in disrupting cancer cell viability. The presence of electron-withdrawing groups like trifluoromethyl has been linked to enhanced cytotoxicity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HT29 (colon cancer) | 1.61 ± 0.92 | Induction of apoptosis |
| Compound B | Jurkat (T-cell leukemia) | 1.98 ± 1.22 | Inhibition of Bcl-2 protein |
| Target Compound | A431 (epidermoid carcinoma) | < 10 | Disruption of cell cycle |
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent . Research indicates that imidazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the imidazole ring enhance anti-inflammatory activity .
Antimicrobial Properties
Preliminary evaluations have also pointed towards antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Case Studies
Several case studies have been conducted to evaluate the biological activities of related compounds:
- Anticancer Study : A study evaluated a series of naphthalene-derived imidazoles for their anticancer effects on various human cancer cell lines. Results indicated that modifications in the naphthalene moiety significantly affected cytotoxicity levels.
- Inflammation Model : In vivo models demonstrated that compounds with similar structures significantly reduced inflammation markers in induced arthritis models, suggesting potential therapeutic applications in inflammatory diseases.
- Antimicrobial Testing : A series of tests against common pathogens revealed that certain derivatives exhibited strong antibacterial activity, with potential applications in treating infections resistant to conventional antibiotics.
Q & A
Q. What synthetic methodologies are commonly used to prepare 1-(naphthalene-2-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole, and what are critical reaction conditions?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. A key step is the coupling of the naphthalene-2-carbonyl moiety with a dihydroimidazole intermediate substituted with a 4-(trifluoromethyl)benzyl thioether group. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used, often with strong bases (e.g., NaH or KOtBu) to activate intermediates. Reaction temperatures (0–80°C) and stoichiometric ratios must be tightly controlled to avoid side products .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?
- Methodological Answer :
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-S stretching (~650 cm⁻¹) to confirm functional groups.
- NMR (¹H/¹³C) : Assigns proton environments (e.g., dihydroimidazole ring protons at δ 3.5–4.5 ppm) and confirms substitution patterns.
- X-ray crystallography : Resolves 3D structure, bond lengths (e.g., C-N: ~1.33 Å, C-S: ~1.82 Å), and steric effects from the trifluoromethyl group .
Advanced Research Questions
Q. How can researchers optimize the condensation reaction to improve yield and purity?
- Methodological Answer :
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while THF may reduce side reactions.
- Base selection : Stronger bases (e.g., LDA) improve deprotonation of imidazole intermediates but require low-temperature control (−78°C).
- Catalysis : Transition-metal catalysts (e.g., Pd) may facilitate cross-coupling of aryl groups. Purity is validated via HPLC with UV detection (λ = 254 nm) .
Q. What strategies resolve discrepancies between experimental NMR data and computational predictions?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., dihydroimidazole ring vs. naphthalene protons).
- DFT calculations : Compare computed chemical shifts (using B3LYP/6-31G*) with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
Q. How does the trifluoromethyl group influence electronic properties and bioactivity?
- Methodological Answer :
- Electron-withdrawing effect : The -CF₃ group reduces electron density on the imidazole ring, enhancing electrophilicity and stability against oxidation.
- Bioactivity : Analogous compounds show improved binding to hydrophobic enzyme pockets (e.g., cytochrome P450) due to increased lipophilicity (logP ~3.5) .
Q. How can X-ray crystallography confirm stereochemical assignments and intermolecular interactions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
